molecular formula C17H20N2O2 B11980257 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol

3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol

Katalognummer: B11980257
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: TZUVTKZXRZUIBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol is an organic compound known for its unique chemical structure and properties This compound features a diethylamino group attached to a phenyl ring, which is further connected to a benzene-1,2-diol moiety through an imine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol typically involves a multi-step process. One common method is the condensation reaction between 4-diethylaminobenzaldehyde and benzene-1,2-diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as chromatography and distillation are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer activity.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Diethylamino-3-hydroxyflavone: Known for its fluorescent properties.

    4-Diethylaminobenzaldehyde: Used as a starting material in the synthesis of various organic compounds.

Eigenschaften

Molekularformel

C17H20N2O2

Molekulargewicht

284.35 g/mol

IUPAC-Name

3-[[4-(diethylamino)phenyl]iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C17H20N2O2/c1-3-19(4-2)15-10-8-14(9-11-15)18-12-13-6-5-7-16(20)17(13)21/h5-12,20-21H,3-4H2,1-2H3

InChI-Schlüssel

TZUVTKZXRZUIBZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.